Ammi nopirimidinici e derivati

Aminopyrimidines and their derivatives represent a diverse class of organic compounds with significant applications in the pharmaceutical, agricultural, and chemical industries. These molecules are characterized by a pyrimidine ring fused to an amino group, providing them with unique structural features that can be exploited for various purposes.

Structurally, aminopyrimidines feature a 2H-1,4-pyrimidinone moiety attached to one or more amino groups (N). These functional groups enable the compounds to exhibit diverse biological activities and reactivities. In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their ability to modulate various biological pathways. For instance, aminopyrimidines have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and DNA topoisomerase I, making them potential candidates for anticancer therapies.

In the agricultural sector, certain aminopyrimidine derivatives are used as herbicides due to their selective activity against specific weed species. Their design allows for targeted disruption of plant growth processes without significant impact on crops. Additionally, these compounds can serve as precursors in the synthesis of other valuable chemicals, showcasing their versatile nature in industrial applications.

Overall, the structural flexibility and functional diversity of aminopyrimidines and their derivatives make them valuable tools across multiple fields, offering exciting opportunities for innovation and development.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

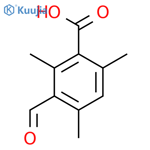

|

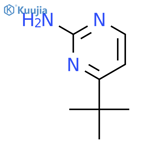

6-tert-butyl-2-methylpyrimidin-4-amine | 1250038-86-8 | C9H15N3 |

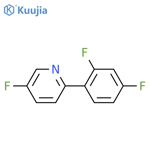

|

N-Cyclopropyl-6-(piperidin-4-yloxy)pyrimidin-4-amine hydrochloride | 1185308-71-7 | C12H19ClN4O |

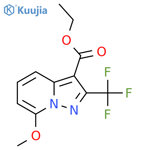

|

2-Bromo-5-methylpyrimidin-4-amine | 1381936-67-9 | C5H6BrN3 |

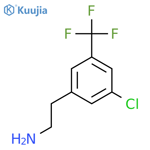

|

(6-aminopyrimidin-4-yl)methanol | 436851-94-4 | C5H7N3O |

|

5-Pyrimidinamine, N-ethyl-4-methyl- (9CI) | 408509-65-9 | C7H11N3 |

|

2-(Ethylamino)pyrimidine-5-carbaldehyde | 137279-29-9 | C7H9N3O |

|

5-(Benzyloxy)pyrimidin-4-amine | 92289-50-4 | C11H11N3O |

|

2-amino-4-(trifluoromethyl)pyrimidin-5-ylboronic acid | 1045861-30-0 | C5H5BF3N3O2 |

|

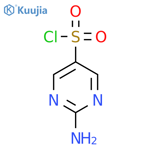

2-Aminopyrimidine-5-sulfonyl chloride | 289484-00-0 | C4H4ClN3O2S |

|

4-tert-Butylpyrimidin-2-amine | 17321-94-7 | C8H13N3 |

Letteratura correlata

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

5. Book reviews

Fornitori consigliati

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati